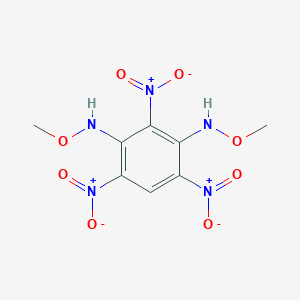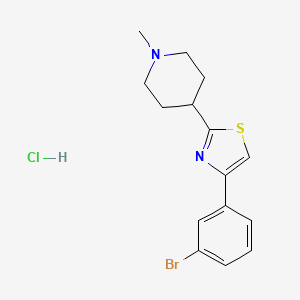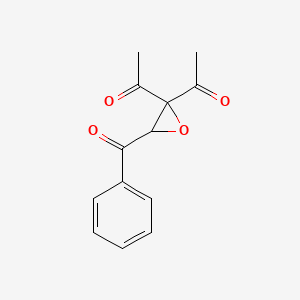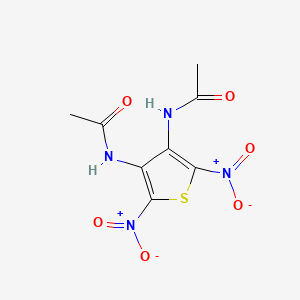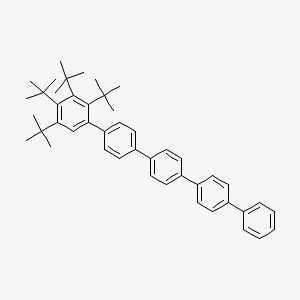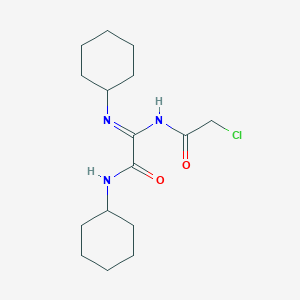
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is a chemical compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two methyl groups at the 5th position of the diazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone to form the diazepine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted diazepines.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazepine ring can interact with biological receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-4-[(4-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl 2-thiophenecarboxylate
- Other diazepines with different substituents
Uniqueness
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group and the two methyl groups at the 5th position of the diazepine ring differentiates it from other diazepines and influences its reactivity and interactions.
Propiedades
Número CAS |
89543-11-3 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
5,5-dimethyl-7-(4-nitrophenyl)-1H-diazepin-4-one |
InChI |
InChI=1S/C13H13N3O3/c1-13(2)7-11(15-14-8-12(13)17)9-3-5-10(6-4-9)16(18)19/h3-8,15H,1-2H3 |
Clave InChI |
ITBHRASDVQXXLC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(NN=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



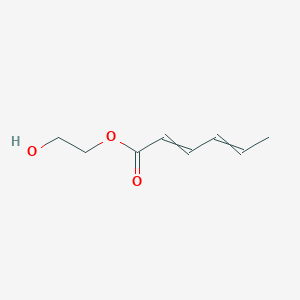


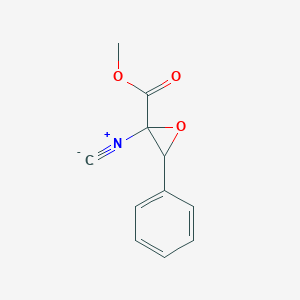
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
